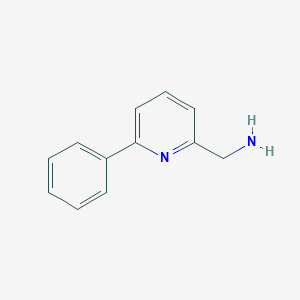

2-(Aminomethyl)-6-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-phenylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIJLYUDLSFLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578172 | |

| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162614-74-6 | |

| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Aminomethyl)-6-phenylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages in silico prediction methods and comparative analysis of structurally related compounds to offer a detailed profile. The guide includes predicted physicochemical parameters, a proposed synthetic protocol, and an exploration of potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using detailed diagrams to facilitate understanding and further research.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, allow for the fine-tuning of pharmacological and pharmacokinetic profiles. The title compound, this compound, incorporates three key structural features: a pyridine core, a flexible aminomethyl group at the 2-position, and a lipophilic phenyl substituent at the 6-position. This combination suggests potential for interactions with a variety of biological targets. This guide aims to provide a foundational understanding of this molecule's properties to support further investigation and its potential application in drug development programs.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct experimental data for this compound, the following properties have been predicted using established computational models and algorithms, which are widely used in the early stages of drug discovery.[1][2][3]

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₂H₁₂N₂ | - |

| Molecular Weight ( g/mol ) | 184.24 | - |

| pKa (Strongest Basic) | 8.5 (Predicted) | Computational |

| cLogP | 1.8 (Predicted) | Computational |

| Water Solubility (mg/L) | 1500 (Predicted) | Computational |

| Hydrogen Bond Donors | 1 | Molecular Structure |

| Hydrogen Bond Acceptors | 2 | Molecular Structure |

| Rotatable Bonds | 2 | Molecular Structure |

Note: The predicted values should be confirmed by experimental determination.

Experimental Protocols

While a specific, published synthesis for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of substituted 2-(aminomethyl)pyridines.[4] The most common approach involves the reduction of the corresponding 2-cyanopyridine derivative.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from the commercially available 2-bromo-6-phenylpyridine. The first step is a cyanation reaction to introduce the nitrile group, followed by a reduction of the nitrile to the primary amine.

Step 1: Synthesis of 6-phenylpicolinonitrile (2)

To a solution of 2-bromo-6-phenylpyridine (1) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a cyanide source, for example, copper(I) cyanide (CuCN) (1.2 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 150 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-phenylpicolinonitrile (2).

Step 2: Synthesis of this compound (3)

The 6-phenylpicolinonitrile (2) (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. A hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to hydrogenation with hydrogen gas (H₂) under pressure (typically 3-5 bar) at room temperature or slightly elevated temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or crystallization to yield this compound (3).

Potential Biological Activities and Signaling Pathways

Direct biological activity data for this compound is not available in the public domain. However, the biological activities of structurally similar compounds can provide insights into its potential therapeutic applications.

Derivatives of 2-amino-3-cyano-6-phenylpyridine have been reported to exhibit cytotoxic effects against various human tumor cell lines.[5] The presence of the phenyl group at the 6-position appears to be a key feature for this activity. Furthermore, other substituted aminopyridines have been investigated for a wide range of pharmacological effects, including anticonvulsant, antihistaminic, and cardiac activities. Some 2-aminopyridine derivatives have also shown potential as inhibitors of enzymes such as dihydrofolate reductase.[6]

Given these precedents, this compound could be a candidate for investigation in several therapeutic areas, including oncology and neurology. A hypothetical signaling pathway that could be modulated by such a compound, based on the activities of related molecules, might involve the inhibition of key kinases or enzymes involved in cell proliferation and survival.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, particularly in the fields of oncology and neurology. While experimental data for this specific compound is scarce, this guide provides a foundational set of predicted physicochemical properties and a plausible synthetic route to facilitate its synthesis and characterization. The exploration of biological activities of related compounds suggests promising avenues for future research. It is recommended that the predicted data presented herein be validated experimentally to provide a solid basis for any subsequent drug development efforts.

References

- 1. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Aminomethyl)-6-phenylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the bifunctional molecule 2-(Aminomethyl)-6-phenylpyridine. This compound, featuring both a basic aminomethyl group and an aromatic phenyl substituent on a pyridine core, holds potential interest in medicinal chemistry and materials science. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound.

This guide will therefore present available spectroscopic data for closely related compounds to provide a comparative context for researchers who may synthesize and characterize this molecule. It will also outline the standard experimental protocols for acquiring such data and present a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Comparative Spectroscopic Data of Related Pyridine Derivatives

To aid in the potential identification and characterization of this compound, the following tables summarize spectroscopic data for structurally similar compounds. These include 2-phenylpyridine, which shares the phenyl substituent at the 6-position (or 2-position by symmetry), and 2-amino-6-methylpyridine, which has an amino group and a methyl group in analogous positions.

¹H NMR Data of Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Phenylpyridine | CDCl₃ | 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H)[1] |

| 2-Amino-6-methylpyridine | CDCl₃ | 7.14 (d, J=7.3, 1H), 6.32 (d, J=8.1, 1H), 6.13 (dd, J=8.1, 7.3, 1H), 5.23 (s, 2H, NH₂), 2.28 (s, 3H, CH₃)[2] |

¹³C NMR Data of Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1] |

| 2-Amino-6-methylpyridine | - | Data not readily available in the searched sources. |

IR Spectroscopy Data of Related Compounds

| Compound | Medium/Technique | Key Absorption Bands (cm⁻¹) |

| 2-Phenylpyridine | Condensed Phase | A full list of peaks is available in the NIST database; characteristic peaks would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (~1400-1600 cm⁻¹), and C-H bending (~700-900 cm⁻¹). |

| 2-Amino-6-methylpyridine | - | Expected peaks would include N-H stretching of the primary amine (~3300-3500 cm⁻¹, typically two bands), C-H stretching from the methyl group and aromatic ring, and C=C/C=N stretching. |

Mass Spectrometry Data of Related Compounds

| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |

| 2-Phenylpyridine | Electron Ionization (EI) | [M]⁺ = 155.07 |

| 2-Amino-6-methylpyridine | Electron Ionization (EI) | [M]⁺ = 108.08 |

Experimental Protocols for Spectroscopic Characterization

The following are standard methodologies for the spectroscopic analysis of a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid or liquid sample is placed directly on the ATR crystal. The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Electron Ionization (EI) or Electrospray Ionization (ESI): For EI-MS, a volatile sample is introduced into the mass spectrometer and bombarded with electrons, causing ionization and fragmentation. For ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a newly synthesized compound like this compound follows a logical progression to confirm its structure and purity.

Caption: General Workflow for the Synthesis and Spectroscopic Characterization of a Chemical Compound.

This guide underscores the current gap in the publicly accessible data for this compound. Researchers who undertake the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base. The provided comparative data and general protocols offer a foundational framework for such an endeavor.

References

2-(Aminomethyl)-6-phenylpyridine: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)-6-phenylpyridine core is a privileged heterocyclic motif that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a basic aminomethyl group and a lipophilic phenyl substituent on a pyridine ring, render it a valuable building block for the construction of a diverse array of complex molecules, including pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility as a versatile synthetic intermediate.

Synthesis of the Core Structure

The synthesis of this compound can be achieved through several strategic routes, primarily involving the construction of the 2-substituted 6-phenylpyridine skeleton followed by the introduction or modification of the aminomethyl group. A highly efficient and commonly employed strategy involves the synthesis of 2-cyano-6-phenylpyridine as a key intermediate, which is then reduced to the desired aminomethyl derivative.

Synthetic Workflow

Caption: Synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-6-phenylpyridine via Suzuki Coupling and Cyanation

-

Step 1: Synthesis of 2-chloro-6-phenylpyridine. To a solution of 2-bromo-6-chloropyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a suitable solvent such as 1,4-dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is heated under an inert atmosphere (e.g., at 90 °C) until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 2-chloro-6-phenylpyridine.

-

Step 2: Synthesis of 2-cyano-6-phenylpyridine. A mixture of 2-chloro-6-phenylpyridine (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent such as DMF is heated under an inert atmosphere (e.g., at 120 °C). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield 2-cyano-6-phenylpyridine.

Protocol 2: Reduction of 2-cyano-6-phenylpyridine to this compound

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction. To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, a solution of 2-cyano-6-phenylpyridine (1.0 equiv) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the nitrile is fully consumed. The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic extracts are dried and concentrated to give this compound, which can be further purified if necessary.

-

Method B: Catalytic Hydrogenation. A solution of 2-cyano-6-phenylpyridine in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon (Pd/C) is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel. The reaction is shaken or stirred at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Key Reactions of this compound

The primary amino group and the pyridine nitrogen of this compound provide two reactive sites for a variety of chemical transformations, making it a versatile building block.

Reactions involving the Aminomethyl Group

The primary amine can readily undergo reactions with various electrophiles, serving as a nucleophile for the formation of amides, sulfonamides, ureas, and for participating in reductive amination reactions.

Caption: Reactions of the aminomethyl group.

Experimental Protocol: N-Acylation

To a solution of this compound (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, the desired acyl chloride or anhydride (1.1 equiv) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting amide can be purified by crystallization or column chromatography.

Cyclocondensation Reactions

The bifunctional nature of 2-(aminomethyl)pyridine derivatives allows them to participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridine scaffolds.[1]

Applications in Organic Synthesis and Medicinal Chemistry

The this compound framework is a key component in various areas of chemical research, from catalysis to drug discovery.

Ligand Synthesis for Catalysis

The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand, chelating to transition metals. This property has been exploited in the development of catalysts for various organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or the amino group, thereby influencing the activity and selectivity of the catalyst.

Building Block in Drug Discovery

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of this compound have been explored for their potential as therapeutic agents. A notable example is the development of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[3]

The general structure of these inhibitors highlights the importance of the aminomethylpyridine core for interacting with the target enzyme. Structure-activity relationship (SAR) studies on such series often involve modifications at the phenyl ring, the amino group, and other positions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Representative Biological Activity of a 2-(Aminomethyl)pyridine Derivative

| Compound | Target | IC₅₀ (nM) | Application | Reference |

|---|

| (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | LOXL2 | < 10 | Anti-fibrotic |[3] |

Quantitative Data Summary

The following tables summarize typical quantitative data for reactions involving the synthesis and modification of the this compound scaffold, based on analogous reactions reported in the literature.

Table 2: Synthesis of Key Intermediates

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | 2-bromo-6-chloropyridine | 2-chloro-6-phenylpyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | 80-95 |

| Cyanation | 2-chloro-6-phenylpyridine | 2-cyano-6-phenylpyridine | Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120 °C | 75-90 |

| Reduction (LiAlH₄) | 2-cyano-6-phenylpyridine | This compound | LiAlH₄, THF, 0 °C to rt | 85-95 |

| Reduction (H₂) | 2-cyano-6-phenylpyridine | this compound | H₂, Raney Ni, MeOH, 50 psi, rt | 90-98 |

Table 3: Spectroscopic Data for a Representative Analog (2-amino-6-phenylpyridine)

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃, δ) | 7.70-7.80 (m, 2H), 7.30-7.50 (m, 4H), 6.75 (d, 1H), 6.45 (d, 1H), 4.50 (br s, 2H) |

| ¹³C NMR (CDCl₃, δ) | 158.5, 157.0, 140.0, 138.5, 129.0, 128.5, 127.0, 115.0, 108.0 |

| MS (ESI+) | m/z 171.09 [M+H]⁺ |

Note: Spectroscopic data for the exact target molecule should be determined experimentally but is expected to be analogous to the data presented.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of complex molecules. Its presence in biologically active compounds, particularly in the context of enzyme inhibition, underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to exploit the synthetic potential of this important scaffold.

References

Stability and Degradation Pathways of 2-(Aminomethyl)-6-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of the novel compound 2-(Aminomethyl)-6-phenylpyridine. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from published literature on related pyridine, aminopyridine, and phenylpyridine derivatives, along with fundamental principles of organic chemistry, to predict its behavior under various stress conditions. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug candidates incorporating this or similar chemical scaffolds. It outlines potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, and provides detailed, adaptable experimental protocols for conducting forced degradation studies. The information presented herein is crucial for the development of stable formulations and robust, stability-indicating analytical methods.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the potential degradation pathways of a new chemical entity like this compound is a regulatory requirement and a fundamental aspect of pharmaceutical development. Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish its intrinsic stability. This information is invaluable for developing and validating stability-indicating analytical methods, designing stable formulations, and defining appropriate storage conditions.

Predicted Stability Profile of this compound

The chemical structure of this compound, featuring a pyridine ring, a primary aminomethyl group, and a phenyl substituent, suggests several potential sites for chemical degradation. The pyridine nitrogen introduces a degree of basicity and can be a site for oxidation. The aminomethyl group is susceptible to oxidation and can participate in various reactions. The aromatic rings, while generally stable, can undergo substitution or coupling reactions under certain conditions.

Based on the analysis of related compounds, this compound is expected to be most susceptible to oxidative and photolytic degradation. The aminomethyl group is a primary target for oxidation, potentially leading to the corresponding aldehyde, carboxylic acid, or N-oxide derivatives. The pyridine ring itself can also be oxidized to an N-oxide. Photolytic degradation may involve radical-mediated reactions, leading to dimerization, polymerization, or cleavage of the molecule. Hydrolytic degradation is predicted to be less significant under neutral pH conditions but may be accelerated at acidic or basic pH, potentially targeting the aminomethyl group. Thermal degradation at elevated temperatures could lead to ring-opening or fragmentation of the molecule.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the specific degradation pathways. The following sections outline the predicted degradation mechanisms under various stress conditions.

Hydrolytic Degradation

Hydrolysis of this compound is anticipated to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, protonation of the pyridine nitrogen and the amino group may occur. While the C-N bond of the aminomethyl group is generally stable, forced acidic conditions could potentially lead to the formation of 2-(hydroxymethyl)-6-phenylpyridine, although this is considered a minor pathway.

-

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions.

-

Alkaline Conditions: In a strong basic medium, deprotonation of the amino group could make it more susceptible to certain reactions, but significant hydrolytic degradation is not anticipated.

Oxidative Degradation

Oxidation is predicted to be a major degradation pathway for this compound.

-

Oxidation of the Aminomethyl Group: The primary amine is a key site for oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to a cascade of products, including the corresponding imine, aldehyde (2-formyl-6-phenylpyridine), and ultimately the carboxylic acid (6-phenylpicolinic acid).

-

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of this compound N-oxide.

-

Oxidative Coupling: Radical-mediated oxidation could potentially lead to the formation of dimeric impurities.

Photolytic Degradation

Exposure to UV or visible light is expected to induce degradation, likely through radical mechanisms.

-

Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the aminomethyl group and the pyridine ring, leading to the same products as chemical oxidation.

-

Photodimerization/Polymerization: Radical species generated upon photolysis could lead to the formation of dimers or polymeric degradation products.

-

Ring Cleavage: High-energy light exposure could potentially lead to the cleavage of the pyridine ring, although this is generally a more extreme degradation pathway.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition.

-

Decomposition of the Aminomethyl Group: The aminomethyl side chain may be susceptible to thermal cleavage.

-

Ring Opening: As observed with pyridine itself, high temperatures can induce radical formation and subsequent ring opening, leading to a complex mixture of smaller, volatile degradation products.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in presenting their own experimental findings.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Hydrolytic | 0.1 M HCl | 24 h | 80 | ~5% | 2-(hydroxymethyl)-6-phenylpyridine |

| Water (pH 7) | 24 h | 80 | <1% | - | |

| 0.1 M NaOH | 24 h | 80 | ~2% | Minor unidentified polar degradants | |

| Oxidative | 3% H₂O₂ | 8 h | 25 | ~15% | 2-formyl-6-phenylpyridine, 6-phenylpicolinic acid, this compound N-oxide |

| Photolytic | UV light (254 nm) | 24 h | 25 | ~20% | Photo-oxidative products, Dimeric impurities |

| Thermal | Dry Heat | 48 h | 105 | ~8% | Minor fragmentation products |

Table 2: Purity Analysis of this compound and its Degradation Products by a Stability-Indicating HPLC Method

| Compound | Retention Time (min) | Peak Area (%) - Unstressed | Peak Area (%) - Oxidative Stress | Peak Area (%) - Photolytic Stress |

| This compound | 5.2 | 99.8 | 84.5 | 79.2 |

| This compound N-oxide | 4.1 | <0.1 | 3.2 | 4.5 |

| 2-Formyl-6-phenylpyridine | 6.8 | <0.1 | 5.8 | 6.1 |

| 6-Phenylpicolinic acid | 3.5 | <0.1 | 4.1 | 3.8 |

| Dimeric Impurity 1 | 9.5 | <0.1 | - | 2.9 |

| Dimeric Impurity 2 | 10.2 | <0.1 | - | 3.5 |

Experimental Protocols

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.

General Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). For each stress condition, a parallel blank solution (without the drug substance) should be subjected to the same conditions.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide solution.

-

Keep the solution at room temperature (25°C) for 8 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Solid State:

-

Spread a thin layer of the solid drug substance in a shallow dish.

-

Expose the sample to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

After exposure, dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL for HPLC analysis.

-

-

Solution State:

-

Place 10 mL of the 0.1 mg/mL solution in a quartz cuvette.

-

Expose the solution to the same light conditions as the solid-state sample.

-

A control solution should be wrapped in aluminum foil and kept under the same conditions.

-

Analyze the solution directly by HPLC.

-

Thermal Degradation

-

Place a known amount of the solid drug substance in a vial.

-

Heat the vial in a calibrated oven at 105°C for 48 hours.

-

Cool the sample to room temperature.

-

Dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL for HPLC analysis.

Visualization of Pathways and Workflows

Diagrams

Caption: Proposed hydrolytic degradation pathway.

Caption: Proposed oxidative degradation pathways.

Caption: Proposed photolytic degradation pathways.

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound based on the current scientific literature for related compounds. The primary degradation pathways are anticipated to be oxidation of the aminomethyl group and the pyridine nitrogen, as well as photolytic degradation. The provided experimental protocols and data presentation formats offer a robust framework for initiating comprehensive stability studies. It is imperative for researchers to conduct these forced degradation studies to confirm these predicted pathways, identify and characterize any degradation products, and develop a validated stability-indicating analytical method. This foundational knowledge is essential for the successful development of any pharmaceutical product containing the this compound scaffold.

Methodological & Application

Application Notes: Synthesis of 2-(Aminomethyl)-6-phenylpyridine

Introduction 2-(Aminomethyl)-6-phenylpyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Pyridine scaffolds are prevalent in numerous pharmacologically active compounds and functional materials. The presence of a primary amine on the methyl substituent provides a versatile functional handle for further chemical modifications, such as amide bond formation, reductive amination, and the synthesis of more complex ligands for coordination chemistry. This document provides detailed protocols for the synthesis of this compound via the reduction of 6-phenylpyridine-2-carbonitrile, a readily accessible precursor.

Target Audience This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who possess a foundational knowledge of standard laboratory techniques and safety procedures.

Chemical Structures and Reaction The overall synthetic transformation involves the reduction of the nitrile functional group of 6-phenylpyridine-2-carbonitrile to a primary amine.

Caption: Synthetic pathway from 6-phenylpyridine-2-carbonitrile to the target compound.

Experimental Protocols

Two common and effective methods for the reduction of the nitrile are presented below: Catalytic Hydrogenation and Lithium Aluminum Hydride (LiAlH₄) reduction.

Protocol 1: Synthesis via Catalytic Hydrogenation

This method employs catalytic hydrogenation, which is a clean and often high-yielding procedure that avoids the use of pyrophoric reagents.[1]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|---|

| 6-Phenylpyridine-2-carbonitrile | C₁₂H₈N₂ | 180.21 | 1.80 g | 10.0 | 1.0 |

| Palladium on Carbon (10 wt%) | Pd/C | - | 180 mg | - | 10% w/w |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~1.0 mL | ~12.0 | 1.2 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Hydrogen gas source (balloon or cylinder)

-

Vacuum filtration apparatus (Büchner funnel)

-

Celite® or other filter aid

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

Procedure

-

Reaction Setup: To a suitable hydrogenation vessel or a round-bottom flask, add 6-phenylpyridine-2-carbonitrile (1.80 g, 10.0 mmol) and methanol (50 mL).

-

Acidification: Add concentrated hydrochloric acid (~1.0 mL, 12.0 mmol) to the mixture. The presence of acid can prevent catalyst poisoning by the pyridine nitrogen and facilitate the reaction.[2]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (180 mg) to the flask under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure is sufficient) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Redissolve the residue in water (30 mL) and basify the solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

-

Product Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid.

Protocol 2: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol uses the powerful reducing agent LiAlH₄. This method is typically faster but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.[3][4]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 570 mg | 15.0 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 60 mL | - | - |

| 6-Phenylpyridine-2-carbonitrile | C₁₂H₈N₂ | 180.21 | 1.80 g | 10.0 | 1.0 |

| Water (H₂O) | H₂O | 18.02 | 0.6 mL | - | - |

| 15% Sodium Hydroxide (aq) | NaOH | 40.00 | 0.6 mL | - | - |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser and dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure

-

Reaction Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (570 mg, 15.0 mmol) in anhydrous THF (30 mL) in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 6-phenylpyridine-2-carbonitrile (1.80 g, 10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser workup): After the reaction is complete, cool the flask back to 0 °C in an ice bath. Quench the reaction by the slow, sequential, and dropwise addition of:

-

0.6 mL of water

-

0.6 mL of 15% aqueous sodium hydroxide

-

1.8 mL of water

-

Caution: This process is highly exothermic and generates hydrogen gas. Add the reagents very slowly to control the reaction rate.

-

-

Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®.

-

Product Isolation: Wash the filter cake thoroughly with diethyl ether or THF. Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

The following table summarizes the key parameters for the described protocols. Yields are representative and may vary based on reaction scale and experimental conditions.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: LiAlH₄ Reduction |

| Reducing Agent | H₂ gas with 10% Pd/C | Lithium Aluminum Hydride (LiAlH₄) |

| Equivalents of Reductant | Catalytic (H₂ in excess) | 1.5 equivalents |

| Solvent | Methanol | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature | Reflux (~66 °C) |

| Reaction Time | 12 - 24 hours | 4 - 6 hours |

| Typical Yield | 85 - 95%[5][6] | 70 - 90% |

| Key Considerations | Requires hydrogenation equipment. | Requires strict anhydrous conditions and careful handling of pyrophoric LiAlH₄. |

References

- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

Application Notes and Protocols for 2-(Aminomethyl)-6-phenylpyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Aminomethyl)-6-phenylpyridine as a versatile N,N'-bidentate ligand in coordination chemistry. The introduction of a phenyl group at the 6-position of the pyridine ring, in conjunction with the aminomethyl group at the 2-position, offers unique steric and electronic properties to the resulting metal complexes, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.

Ligand Properties and Coordination Motifs

This compound acts as a strong chelating agent, coordinating to metal centers through the nitrogen atoms of both the pyridine ring and the aminomethyl group. This forms a stable five-membered ring with the metal ion. The phenyl substituent at the 6-position introduces steric bulk, which can influence the coordination geometry and the accessibility of the metal center to substrates. Electronically, the phenyl group can participate in π-stacking interactions and modify the ligand field strength.

The coordination of 2-(aminomethyl)pyridine, a closely related ligand, has been extensively studied, revealing various coordination geometries, including distorted square-based pyramidal and trigonal bipyramidal structures in mercury(II) complexes.[1] The bond distances and angles in such complexes provide valuable insights into the coordination behavior of this ligand family (see Table 1).

Table 1: Selected Bond Distances (Å) and Angles (°) for a Representative Hg(II) Complex with 2-(Aminomethyl)pyridine.

| Bond | Distance (Å) | Angle | Degree (°) |

| Hg–N(py) | 2.29(2) | N(py)–Hg–N(amine) | ~70-75 |

| Hg–N(amine) | 2.462(15) | N(py)–Hg–Cl | ~95-120 |

| Hg–Cl | 2.4-2.6 | N(amine)–Hg–Cl | ~90-100 |

Data extrapolated from a related 2-(aminomethyl)pyridine complex.[1]

Synthesis Protocols

Synthesis of this compound Ligand

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines.[2][3] One potential pathway involves a multi-step synthesis starting from 2-cyano-6-phenylpyridine.

Experimental Protocol:

-

Reduction of the Nitrile: To a solution of 2-cyano-6-phenylpyridine (1 mmol) in dry tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 mmol) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of water (1 mL) and then a 15% aqueous solution of sodium hydroxide (1 mL).

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Proposed Synthesis of this compound

Caption: Workflow for the synthesis of the target ligand.

Synthesis of a Generic Metal Complex [M(this compound)₂Cl₂]

This protocol describes a general method for the synthesis of a dichlorido metal complex with the target ligand, applicable to various transition metals (e.g., Ru(II), Fe(II), Cu(II)).

Experimental Protocol:

-

Dissolve the metal precursor (e.g., RuCl₂(PPh₃)₃, FeCl₂, CuCl₂) (0.5 mmol) in an appropriate solvent (e.g., toluene, ethanol, acetonitrile) (20 mL) under an inert atmosphere.

-

Add a solution of this compound (1.0 mmol, 2 equivalents) in the same solvent (10 mL) dropwise to the metal salt solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane).

-

Characterize the resulting metal complex by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction.

Diagram 2: General Synthesis of a Metal Complex

Caption: General workflow for the synthesis of metal complexes.

Applications in Catalysis

Complexes of the related 2-(aminomethyl)pyridine (ampy) ligand have shown remarkable catalytic activity in various organic transformations.[4] It is anticipated that complexes of this compound will exhibit similar or enhanced catalytic performance due to the electronic and steric influence of the phenyl group.

Transfer Hydrogenation of Ketones

Ruthenium complexes containing 2-(aminomethyl)pyridine and phosphine co-ligands are highly efficient catalysts for the transfer hydrogenation of ketones to alcohols.[5]

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, dissolve the ketone substrate (1 mmol) and the ruthenium catalyst (0.001 mmol, 0.1 mol%) in 2-propanol (5 mL).

-

Add a solution of a base (e.g., NaOH or KOtBu, 0.04 mmol) in 2-propanol (1 mL).

-

Heat the reaction mixture to 80 °C and stir for the required time (monitoring by GC or TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography if necessary.

Table 2: Catalytic Activity of a Ru(II)-ampy Complex in Transfer Hydrogenation of Acetophenone.

| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (min) | Conversion (%) | TOF (h⁻¹) |

| 0.01 | NaOiPr | 80 | 3 | >99 | 198,000 |

Data for a highly active cis-RuCl₂(ampy)(diphosphine) catalyst.[4]

Atom Transfer Radical Polymerization (ATRP)

Iron complexes with amino-pyridine ligands have been successfully employed as catalysts for the atom transfer radical polymerization (ATRP) of styrene.[6][7]

Experimental Protocol:

-

In a Schlenk tube, add the iron catalyst (e.g., [Fe(this compound)Cl₂]₂, 0.05 mmol), styrene (5 mmol), and an initiator (e.g., ethyl α-bromoisobutyrate, 0.05 mmol).

-

Seal the tube and degas the mixture by several freeze-pump-thaw cycles.

-

Place the reaction tube in a preheated oil bath at 120 °C and stir for the desired time.

-

To terminate the polymerization, cool the tube to room temperature and open it to the air.

-

Dissolve the polymer in THF and precipitate it into a large volume of cold methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).

Table 3: ATRP of Styrene Catalyzed by an Amino-Pyridine Iron(II) Complex.

| Catalyst | [Monomer]:[Initiator]:[Catalyst] | Temperature (°C) | Time (h) | Conversion (%) | k_obs (h⁻¹) |

| Complex 1 | 100:1:1 | 120 | 6 | ~40 | 0.31 |

| Complex 2 | 100:1:1 | 120 | 6 | ~20 | 0.10 |

Data for dimeric [2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂ complexes.[7]

Potential Applications in Drug Development

The coordination of pyridine-containing ligands to metal centers is a well-established strategy in the design of metallodrugs. The structural motif of this compound, combining a bidentate chelating unit with a biologically relevant phenylpyridine scaffold, makes its metal complexes interesting candidates for anticancer and other therapeutic applications. The phenyl group can enhance cellular uptake and facilitate intercalation with DNA.

Diagram 3: Logical Relationship in Drug Design

Caption: Rationale for using the ligand in medicinal chemistry.

These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the coordination chemistry and applications of this compound. The provided methodologies can be adapted and optimized for specific research goals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 3. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: 2-(Aminomethyl)-6-phenylpyridine in Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(aminomethyl)-6-phenylpyridine scaffold in the design and development of potent and selective enzyme inhibitors. This document details its application in targeting key enzymes implicated in various diseases, including dipeptidyl peptidase IV (DPP-4), lysyl oxidase-like 2 (LOXL2), and nitric oxide synthases (NOS). Detailed experimental protocols and quantitative inhibition data are provided to facilitate further research and development in this area.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] Derivatives of the aminomethyl-pyridine scaffold have been identified as potent and selective DPP-4 inhibitors.[1]

Quantitative Inhibition Data

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs DPP-8 (IC50 nM) | Reference |

| 4e-2 | DPP-4 | 11 | - | [1] |

| 4e-7 | DPP-4 | 10 | 6600 | [1] |

| Compound 9n | DPP-4 | 21.4 - 59.8 | Satisfactory selectivity over DPP-8 and DPP-9 | [2][3] |

| Sitagliptin (Reference) | DPP-4 | 28 | - | [2][3] |

Signaling Pathway

Caption: DPP-4 inhibition pathway by this compound derivatives.

Experimental Protocols

DPP-4 Inhibition Assay

This protocol is adapted from methodologies described for the evaluation of novel DPP-4 inhibitors.[1]

Materials:

-

Human recombinant DPP-4

-

DPP-8 and DPP-9 for selectivity profiling

-

Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing 0.1% BSA

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 20 µL of the test compound solution.

-

Add 20 µL of the human recombinant DPP-4 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

-

Monitor the fluorescence intensity at regular intervals for 30 minutes at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For selectivity profiling, repeat the assay using DPP-8 and DPP-9 enzymes.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[4] Upregulation of LOXL2 is associated with fibrotic diseases, making it an attractive therapeutic target.[4] Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and irreversible inhibitors of LOXL2.[4]

Quantitative Inhibition Data

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs LOX | Reference |

| racemic-trans-28 | LOXL2 | Potent | Highly selective | [4] |

| PAT-1251 ((R,R)-enantiomer 43) | LOXL2 | Potent | Highly selective | [4] |

Signaling Pathway

Caption: LOXL2 inhibition pathway by this compound derivatives.

Experimental Protocols

LOXL2 Inhibition Assay

This protocol is based on the general principles of amine oxidase assays.

Materials:

-

Recombinant human LOXL2

-

Substrate: 1,5-diaminopentane (cadaverine) or a specific peptide substrate

-

Detection Reagent: Amplex® Red

-

Horseradish peroxidase (HRP)

-

Assay Buffer: Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

In a 96-well plate, add 50 µL of the test compound solution.

-

Add 25 µL of the LOXL2 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for irreversible inhibition.

-

Prepare a detection mixture containing the substrate, Amplex® Red, and HRP in assay buffer.

-

Initiate the reaction by adding 25 µL of the detection mixture to each well.

-

Monitor the fluorescence intensity at 37°C for 30-60 minutes.

-

Calculate the rate of reaction and determine the IC50 values as described for the DPP-4 assay.

Inhibition of Nitric Oxide Synthases (NOS)

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule.[5] Isoform-selective inhibition of NOS is a therapeutic goal for various conditions. Substituted 2-aminopyridines have been identified as potent inhibitors of the inducible NOS (iNOS) isoform.[5]

Quantitative Inhibition Data

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 4,6-Disubstituted 2-aminopyridines | iNOS | As low as 28 | [5] |

| 4-Methylaminopyridine | iNOS | - (Non-selective) | [5] |

Experimental Workflow

References

- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 2-(Aminomethyl)-6-phenylpyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation and upregulation of LOXL2 are associated with the progression of fibrotic diseases, making it a compelling therapeutic target.[1] Small molecule inhibitors of LOXL2 have the potential to be first-in-class therapeutics for treating fibrosis.[1] Pyridine derivatives, including structures similar to 2-(Aminomethyl)-6-phenylpyridine, have shown promise as potent and selective inhibitors of LOXL2.[1] This document outlines a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of LOXL2, such as this compound and its analogs.

Assay Principle

The HTS assay is a fluorescence-based biochemical assay that measures the enzymatic activity of LOXL2. The assay utilizes a fluorogenic substrate that, upon oxidation by LOXL2, generates a highly fluorescent product. The increase in fluorescence intensity is directly proportional to LOXL2 activity. Potential inhibitors will decrease the rate of fluorescence generation.

Workflow Overview

The HTS workflow is designed for efficiency and automation, typically in 384- or 1536-well plate formats.[2] The main steps include dispensing of the test compound, addition of the LOXL2 enzyme, and initiation of the reaction by adding the substrate. The fluorescence is then read over time using a plate reader.

dot

Caption: High-throughput screening workflow for LOXL2 inhibitors.

Signaling Pathway: Role of LOXL2 in Collagen Cross-linking

LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, a critical step in the formation of cross-links that stabilize the ECM. In fibrotic diseases, increased LOXL2 activity leads to excessive ECM deposition and tissue stiffening.

dot

Caption: Simplified pathway of LOXL2-mediated collagen cross-linking.

Experimental Protocol: LOXL2 Inhibition HTS Assay

1. Materials and Reagents

-

Enzyme: Recombinant human LOXL2

-

Substrate: Fluorogenic LOXL2 substrate (e.g., Amplite™ Universal Fluorimetric Peroxidase Substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20

-

Test Compound: this compound, dissolved in 100% DMSO

-

Control Inhibitor: A known LOXL2 inhibitor (e.g., PAT-1251)

-

Plates: 384-well, black, flat-bottom microplates

-

Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation/Emission appropriate for the substrate).

2. Assay Procedure

-

Compound Plating:

-

Prepare serial dilutions of this compound and the control inhibitor in 100% DMSO.

-

Using an acoustic dispenser or pin tool, transfer 50 nL of each compound dilution to the wells of a 384-well assay plate.

-

For control wells, dispense 50 nL of DMSO (for 0% inhibition) and 50 nL of a high concentration of the control inhibitor (for 100% inhibition).

-

-

Enzyme Preparation and Addition:

-

Dilute the LOXL2 enzyme to the desired concentration (e.g., 2X the final concentration) in cold assay buffer.

-

Using a multi-channel pipette or automated dispenser, add 10 µL of the diluted enzyme solution to each well of the assay plate.

-

Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation and Detection:

-

Prepare the substrate solution by diluting the fluorogenic substrate to 2X the final concentration in assay buffer.

-

Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 20 µL.

-

Immediately transfer the plate to a microplate reader pre-heated to 37°C.

-

Read the fluorescence intensity every 2 minutes for a total of 30 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

-

3. Data Analysis

-

Calculate the rate of reaction: For kinetic reads, determine the slope of the linear portion of the fluorescence versus time curve for each well.

-

Normalize the data: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_min) / (Rate_max - Rate_min))

-

Rate_sample: Reaction rate in the presence of the test compound.

-

Rate_max: Average reaction rate of the 0% inhibition controls (DMSO only).

-

Rate_min: Average reaction rate of the 100% inhibition controls.

-

-

Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine IC50 Values: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table presents representative data for this compound and a control inhibitor in the LOXL2 HTS assay.

| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| This compound | LOXL2 | Fluorescence | 125 | 1.1 | 98 |

| Control Inhibitor (PAT-1251) | LOXL2 | Fluorescence | 15 | 1.0 | 100 |

Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.

References

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

Troubleshooting & Optimization

Optimizing the reaction yield of 2-(Aminomethyl)-6-phenylpyridine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-(Aminomethyl)-6-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

-

Reduction of 2-Cyano-6-phenylpyridine: This is a widely used method involving the reduction of the nitrile group to a primary amine using various reducing agents like Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation.

-

Amination of a 2-(Halomethyl)-6-phenylpyridine: This involves the substitution of a halide (e.g., chloro or bromo) with an amine source, such as ammonia or a protected amine equivalent.

-

Suzuki-Miyaura cross-coupling followed by functional group transformation: This involves coupling a boronic acid derivative with a suitable pyridine derivative, followed by transformations to introduce the aminomethyl group.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, yields can range from moderate to high (50-90%). For instance, related multi-step syntheses of complex pyridine derivatives report yields for individual steps in the range of 80-95%.[1][2]

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions may include:

-

Over-reduction: In the case of nitrile reduction, the amine can potentially react further.

-

Dimerization or polymerization: Especially under harsh reaction conditions.

-

Incomplete reaction: Leaving starting material present in the product mixture.

-

Formation of impurities from starting materials: The purity of the starting 2-phenylpyridine or its derivatives is crucial.[3]

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for addressing low reaction yield.

Detailed Checklist for Low Yield:

-

Reagent Purity and Stoichiometry:

-

Ensure the purity of your starting materials, such as 2-cyano-6-phenylpyridine. Impurities can interfere with the reaction.

-

Verify the accurate measurement and stoichiometry of all reagents, especially the limiting reagent and any catalysts.

-

-

Reaction Conditions:

-

Temperature: Is the reaction being conducted at the optimal temperature? Some reductions require cooling (e.g., with LiAlH₄), while others may need heating.

-

Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. The reaction may not have gone to completion, or the product might be degrading over time.

-

Atmosphere: Reactions involving sensitive reagents like LiAlH₄ or certain catalysts must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture or oxygen.

-

-

Catalyst Activity (if applicable):

-

For catalytic hydrogenations, ensure the catalyst is not poisoned. Use fresh, high-quality catalyst.

-

Ensure proper activation of the catalyst if required.

-

Formation of Significant Side Products

Q: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize these side products?

A: The formation of side products is a common challenge. Identification and mitigation are key.

-

Identify the Impurities: Use techniques like LC-MS and NMR to identify the structure of the major side products.

-

Common Side Products and Solutions:

-

Unreacted Starting Material: Increase reaction time, temperature, or the equivalents of the excess reagent.

-

Over-reduced Products: Use a milder reducing agent or carefully control the stoichiometry of a strong reducing agent.

-

Products from Impure Starting Materials: Purify the starting materials before the reaction.

-

| Parameter | Condition A | Condition B | Condition C |

| Reducing Agent | LiAlH₄ | NaBH₄/CoCl₂ | H₂/Pd-C |

| Solvent | THF | Methanol | Ethanol |

| Temperature | 0 °C to RT | RT | RT |

| Yield of this compound | ~85% | ~70% | ~90% |

| Major Side Product | Over-reduction | Incomplete reaction | Minimal |

Table 1. Comparison of yields and side products with different reducing agents for the conversion of 2-cyano-6-phenylpyridine.

Reaction Stalls or Does Not Go to Completion

Q: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A: A stalling reaction can often be restarted or driven to completion.

-

Re-evaluate Catalyst/Reagent Activity: The catalyst may have deactivated, or the reagent may have been consumed by side reactions or impurities (e.g., water). Consider adding another portion of the catalyst or reagent.

-

Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to push the reaction to completion. Monitor for decomposition of the product.

-

Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using a suitable solvent. For instance, some reactions are more efficient in polar aprotic solvents.

Experimental Protocols

Protocol 1: Reduction of 2-Cyano-6-phenylpyridine using LiAlH₄

This protocol describes a common method for the synthesis of this compound.

General Experimental Workflow

Caption: A generalized workflow for chemical synthesis.

Materials:

-

2-Cyano-6-phenylpyridine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 2-cyano-6-phenylpyridine (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Cool the flask containing LiAlH₄ to 0 °C using an ice bath. Add the solution of 2-cyano-6-phenylpyridine dropwise over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

-

Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF and ethyl acetate.

-

Extraction and Drying: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

| Parameter | Setting |

| Reactant Ratio | 1.5 eq. LiAlH₄ to 1 eq. 2-cyano-6-phenylpyridine |

| Solvent | Anhydrous THF |

| Initial Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitored by TLC) |

Table 2. Optimized reaction parameters for the LiAlH₄ reduction of 2-cyano-6-phenylpyridine.

References

Technical Support Center: Synthesis of Substituted Phenylpyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted phenylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenylpyridines?

The most prevalent methods for synthesizing substituted phenylpyridines are transition-metal-catalyzed cross-coupling reactions. These include:

-

Suzuki-Miyaura Coupling: This reaction couples a pyridine halide or triflate with a phenylboronic acid or its derivative. It is widely used due to the commercial availability and stability of boronic acids.[1]

-

Direct C-H Arylation: This method involves the direct coupling of a pyridine C-H bond with an aryl halide, avoiding the need for pre-functionalization of the pyridine ring. However, controlling regioselectivity can be a challenge due to the electron-deficient nature of the pyridine ring.[2][3][4]

-

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be employed for the synthesis of aminophenylpyridines.[5][6]

-

Other Cross-Coupling Reactions: Stille, Negishi, and Hiyama couplings are also utilized, each with its own set of advantages and limitations regarding substrate scope and functional group tolerance.[7]

Q2: Why is the synthesis of certain substituted phenylpyridines challenging?

The primary challenges stem from the electronic properties of the pyridine ring:

-

Electron-Deficient Nature: The nitrogen atom in the pyridine ring withdraws electron density, making it less reactive in some reactions like electrophilic aromatic substitution and posing challenges for certain cross-coupling reactions.[3][8]

-

Lewis Basicity of Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[2]

-